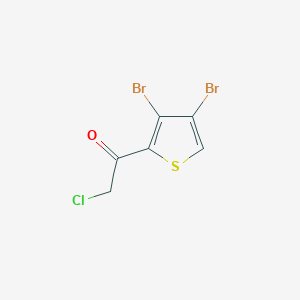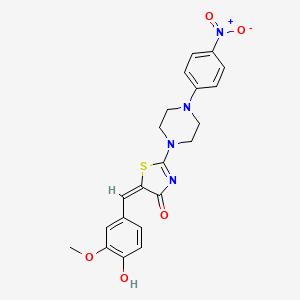
(E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C21H20N4O5S and its molecular weight is 440.47. The purity is usually 95%.
BenchChem offers high-quality (E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
DNA Minor Groove Binding and Chromosome Staining
The synthetic dye Hoechst 33258 and its analogues, including derivatives of benzylidene piperazinyl thiazolone compounds, are known for binding strongly to the minor groove of double-stranded B-DNA, particularly at AT-rich sequences. This attribute makes them valuable in applications such as fluorescent DNA staining and chromosome analysis in plant cell biology. Additionally, Hoechst derivatives have been explored as radioprotectors and topoisomerase inhibitors, underscoring their potential in rational drug design and molecular studies of DNA sequence recognition and binding (Issar & Kakkar, 2013).
In Vitro Cytotoxicity in Cancer Research
Benzylidene piperazinyl thiazolone compounds and their derivatives are investigated for their cytotoxic properties against cancer cells. The chapter by Kuete et al. (2017) discusses various in vitro cytotoxicity methods such as MTT, XTT, and SRB assays. These compounds, alongside other cytotoxic extracts from spices and vegetables, are noted for inducing apoptosis, disrupting mitochondrial membrane potential, and activating caspase enzymes in cancer cells. Such properties are crucial in understanding the anti-cancer potential of these compounds and guiding the development of novel cancer therapies (Kuete, Karaosmanoğlu, & Sivas, 2017).
Neurotransmitter Receptor Interactions
The structural attributes of benzylidene piperazinyl thiazolone compounds make them significant in the study of neurotransmitter receptor interactions, particularly dopamine D2 receptors (D2Rs). These compounds, with specific structural features like aromatic moiety, cyclic amine, and lipophilic fragments, are recognized for their potential in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The exploration of these compounds provides insights into the therapeutic potential and the structural requirements for high D2R affinity, contributing to the development of novel neuropsychiatric medications (Jůza et al., 2022).
Piperazine Derivatives in Drug Development
The piperazine moiety, often present in benzylidene piperazinyl thiazolone compounds, is a cornerstone in rational drug design due to its presence in various therapeutic drugs. These compounds, with slight modifications in the substitution pattern on the piperazine nucleus, exhibit significant medicinal potential across a spectrum of applications, including antipsychotic, antihistamine, anticancer, and imaging agents. The versatility of the piperazine structure allows it to be a flexible building block in drug discovery, making it an area of great interest for developing new drugs with improved pharmacokinetic and pharmacodynamic properties (Rathi, Syed, Shin, & Patel, 2016).
Propiedades
IUPAC Name |
(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-[4-(4-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c1-30-18-12-14(2-7-17(18)26)13-19-20(27)22-21(31-19)24-10-8-23(9-11-24)15-3-5-16(6-4-15)25(28)29/h2-7,12-13,26H,8-11H2,1H3/b19-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPQJMVBPWUIIR-CPNJWEJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

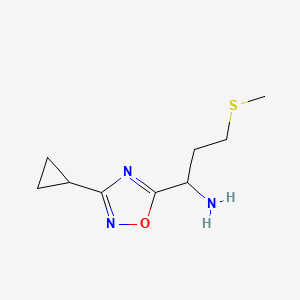
![1-(3-methoxybenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2375378.png)


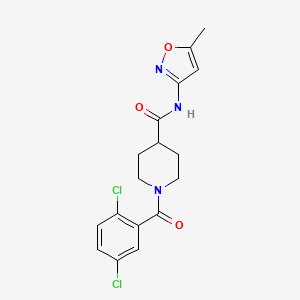
![N-cyclopentyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2375385.png)
![N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B2375386.png)
![2-Chloro-N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl]acetamide](/img/structure/B2375387.png)
![2-[Ethyl(phenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2375388.png)
![2-[(3-chlorophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2375389.png)
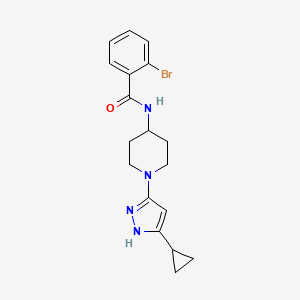

![3-(1H-tetrazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2375397.png)
